1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), and a benzyl group that is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the benzyl group, and the carboxylic acid group would all contribute to the overall structure of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, solubility, and reactivity would be influenced by the functional groups present in the molecule .
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is part of a broader class of compounds known for their versatile synthetic applicability and significant biological activities. Pyrazole carboxylic acid derivatives, to which this compound belongs, serve as scaffold structures in heterocyclic compounds due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biologic applications have been extensively reviewed, highlighting their potential as guides for scientists in medicinal chemistry (Cetin, 2020).
Contribution to Anticancer Agent Development
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been a major driving force in the development of biologically fascinating molecules. This reaction has been utilized to generate a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer targets like DNA, microtubules, Topo-I/II, and kinases among others. The review emphasizes the efficiency of the Knoevenagel condensation explored over the past years to generate molecules of pharmacological interest, predominantly toward cancer, showcasing the potential of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as indole derivatives, can be influenced by a variety of factors, including the specific conditions under which they are used .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENOUGQBOBEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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